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An In-Depth Technical Guide on the Discovery and Origin of Growth Differentiation Factor 15 (GDF15)

Executive Summary
Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical cyt

Discovery
GDF15 was first identified and cloned in 1997 by Bootcov et al. from a subtraction cDNA library designed to isolate genes upregulated during macrop

Key Experiments in the Discovery of GDF15 (MIC-1)
The foundational experiment leading to the discovery of GDF15 involved the generation of a subtraction cDNA library to compare the gene expression

Experimental Protocol: Subtraction cDNA Library Construction for MIC-1 Discovery

Cell Line and Culture: The human monocytoid cell line U937 was used as the model for macrophage differentiation and activation.[1]

Macrophage Differentiation: U937 cells were differentiated into a macrophage-like phenotype by treatment with 1 mM retinoic acid for 3 days.[1]

Macrophage Activation (Tester Population): The differentiated U937 cells were activated by incubation with 160 nM phorbol 12-myristate 13-acetate

Non-activated Macrophages (Driver Population): Differentiated U937 cells that were not treated with PMA served as the "driver" or control populatio

mRNA Isolation and cDNA Synthesis: Total RNA was extracted from both the tester and driver cell populations, and poly(A)+ mRNA was isolated. F

Subtraction Hybridization: The core of the experiment was subtraction hybridization, a technique designed to enrich for cDNAs that are more abund

The tester cDNA was hybridized with an excess of driver cDNA. This allowed for the formation of hybrid duplexes between cDNAs of genes expr

The single-stranded cDNA remaining after this hybridization step was enriched for sequences that were unique to, or more highly expressed in, t

This enriched single-stranded cDNA population was then used to construct a cDNA library.

Library Screening and Clone Identification: The resulting subtraction library was screened, and individual clones were isolated and sequenced. One

Origin and Expression
Under normal physiological conditions, GDF15 expression is low in most tissues.[4] However, its expression is strongly induced in response to a varie

The initial discovery in activated macrophages highlighted its origin as a stress-responsive cytokine.[1][2] Studies have since confirmed that GDF15 m

Quantitative Data on GDF15 (MIC-1) Expression
The original discovery paper by Bootcov et al. demonstrated a time-dependent induction of MIC-1 mRNA in differentiated U937 cells upon treatment w
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| | Phorbol 12-myristate 13-acetate (PMA) | Differentiated U937 cells | Strong induction of mRNA expression. | | Interleukin 1β (IL-1β) | Monocytoid ce

GDF15 Signaling Pathway
GDF15 exerts its biological effects by binding to a specific receptor complex, which is predominantly expressed in the hindbrain. This restricted recep

The primary receptor for GDF15 is the Glial cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL). GDF15 binding to GFRAL induce

Visualization of the GDF15 Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by the binding of GDF15 to its receptor complex.
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Conclusion
The discovery of GDF15, born from the investigation of macrophage activation, has unveiled a cytokine with profound implications for human health a

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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